2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
CAS No.: 1306739-08-1
Cat. No.: VC2934627
Molecular Formula: C15H19ClN6OS
Molecular Weight: 366.9 g/mol
* For research use only. Not for human or veterinary use.
![2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide - 1306739-08-1](/images/structure/VC2934627.png)
Specification
CAS No. | 1306739-08-1 |
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Molecular Formula | C15H19ClN6OS |
Molecular Weight | 366.9 g/mol |
IUPAC Name | 2-[[5-[1-(4-chloroanilino)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Standard InChI | InChI=1S/C15H19ClN6OS/c1-3-8-22-14(20-21-15(22)24-9-13(23)19-17)10(2)18-12-6-4-11(16)5-7-12/h3-7,10,18H,1,8-9,17H2,2H3,(H,19,23) |
Standard InChI Key | LFOVMJJQDCUFHA-UHFFFAOYSA-N |
SMILES | CC(C1=NN=C(N1CC=C)SCC(=O)NN)NC2=CC=C(C=C2)Cl |
Canonical SMILES | CC(C1=NN=C(N1CC=C)SCC(=O)NN)NC2=CC=C(C=C2)Cl |
Introduction
Structural Characteristics and Properties
Chemical Structure and Classification
2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide belongs to the 1,2,4-triazole-3-thione family, characterized by a five-membered heterocyclic ring containing three nitrogen atoms. The compound features several key structural elements: a 1,2,4-triazole core, a thio-acetohydrazide functionality, an allyl group at the N-4 position, and a 1-[(4-chlorophenyl)amino]ethyl substituent at the C-5 position. This structural arrangement contributes to the compound's potential ability to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions with receptor proteins .
Physical and Chemical Properties
While specific data for 2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is limited, its properties can be inferred from similar triazole derivatives. The compound likely exists as a crystalline solid at room temperature, with moderate solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but limited solubility in water. The presence of the thione group suggests potential tautomerism between thione and thiol forms, which is characteristic of many 1,2,4-triazole-3-thione derivatives .
Spectroscopic Characteristics
Based on studies of similar compounds, the spectroscopic profile of 2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide would likely present the following characteristics:
IR Spectroscopy: Characteristic absorption bands would include N-H stretching (around 3200-3300 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), and C=S stretching (approximately 1180-1200 cm⁻¹) .
¹H NMR Spectroscopy: Expected signals would include those for the allyl group protons (multiplets at 5.0-6.0 ppm), aromatic protons from the 4-chlorophenyl group (6.8-8.0 ppm), and D₂O exchangeable protons from NH and NH₂ groups (typically observed at 4.3-10.0 ppm) .
¹³C NMR Spectroscopy: A characteristic peak around 185-190 ppm would indicate the presence of the C=S group, confirming the thione form, as observed in similar compounds .
Synthesis and Preparation Methods
General Synthetic Routes to 1,2,4-Triazole-3-thione Derivatives
The synthesis of 1,2,4-triazole-3-thione derivatives generally follows several established routes, which can be adapted for the preparation of 2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide. The most common methods include:
Hydrazinolysis-Cyclization Approach
This approach involves the conversion of esters to hydrazides, followed by reaction with carbon disulfide to form intermediates that cyclize to form the triazole ring. Based on similar syntheses, the compound could be prepared through the hydrazinolysis of appropriate esters to yield carbonylhydrazides, which then react with carbon disulfide in basic media to produce oxadiazole-2-thiones. These intermediates can further react with hydrazine hydrate to form 4-amino-5-substituted-1,2,4-triazole-3-thiones .
Thiosemicarbazide Method
Another potential synthetic route involves the formation of thiosemicarbazide derivatives that undergo cyclization in basic media. In this method, acetohydrazides are prepared and then reacted with appropriate isothiocyanates to form thiosemicarbazides. These intermediates are subsequently cyclized under basic conditions to yield the desired 1,2,4-triazole-3-thiones .
Specific Synthetic Approach for the Target Compound
The synthesis of 2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide would likely follow a multi-step process:
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Preparation of a suitable substituted hydrazide containing the 1-[(4-chlorophenyl)amino]ethyl group
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Formation of a thiosemicarbazide intermediate through reaction with carbon disulfide or an appropriate isothiocyanate
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Cyclization to form the 1,2,4-triazole-3-thione core
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Introduction of the allyl group at the N-4 position
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Functionalization with a thio-acetohydrazide moiety via reaction with an appropriate chloroacethydrazide derivative
Table 1 presents a comparison of potential synthetic routes for this compound:
Synthetic Route | Starting Materials | Key Intermediates | Reaction Conditions | Estimated Yield (%) |
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Hydrazinolysis-Cyclization | Ethyl esters with 4-chlorophenyl groups | Carbonylhydrazides, Oxadiazole-2-thiones | Basic media, Reflux conditions | 60-85 |
Thiosemicarbazide Method | Acetohydrazides, Isothiocyanates | Substituted thiosemicarbazides | Basic media (KOH or NaOH), Heat | 52-88 |
Direct Thiol Alkylation | 4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazole-3-thiol | N/A | Alkali carbonates, Organic solvents | 70-90 |
Biological Activities and Applications
Antimicrobial Activity
1,2,4-triazole derivatives containing thio-acetamide functionalities have demonstrated significant antibacterial and antifungal properties. Compounds with chloro-substituted phenyl rings, similar to the 4-chlorophenyl group in our target compound, have shown enhanced activity against both Gram-positive and Gram-negative bacteria.
Antioxidant Properties
Similar compounds, such as 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide, have shown significant antioxidant activity. This compound demonstrated 1.5 times greater antioxidant activity compared to butylated hydroxytoluene in a Ferric reducing antioxidant power assay.
Structure-Activity Relationships
The biological activity of 2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide would be influenced by its structural elements:
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The 1,2,4-triazole core provides a rigid scaffold that can interact with various biological targets
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The thio-acetohydrazide functionality can participate in hydrogen bonding with receptor proteins and may contribute to antioxidant properties
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The 4-chlorophenyl group potentially enhances antimicrobial and anticancer activities, as evidenced in similar compounds
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The allyl substituent may influence the compound's lipophilicity and membrane permeability
Table 2 summarizes the potential contribution of each structural feature to biological activities:
Structural Feature | Potential Contribution to Biological Activity |
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1,2,4-Triazole core | Provides rigid scaffold for receptor binding; contributes to broad-spectrum biological activities |
Thio-acetohydrazide moiety | Enables hydrogen bonding; may enhance antioxidant and chelating properties |
4-Chlorophenyl group | Increases lipophilicity; potentially enhances antimicrobial and anticancer activities |
Allyl substituent | Modifies lipophilicity and membrane permeability; may influence pharmacokinetic properties |
Amino group | Provides additional hydrogen bonding sites; may improve water solubility |
Comparison with Similar Compounds
Several structurally related compounds have been studied for their biological activities, providing insights into the potential properties of 2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide:
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N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives have demonstrated antibacterial, antifungal, and anti-tuberculosis activity.
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2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide derivatives have shown antiproliferative activity against human lung cancer (A549) cell lines, with some compounds exhibiting cytotoxic and apoptotic effects.
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Triazolothiadiazines synthesized from 1,2,4-triazolo-3-thiones have been evaluated for their biological activities, suggesting potential applications for related derivatives .
Current Research Status and Future Directions
Recent Developments
Research on 1,2,4-triazole-3-thione derivatives has expanded significantly in recent years, focusing on their diverse biological activities and potential therapeutic applications. Current research trends include:
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Development of novel synthetic routes to optimize yields and purity
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Exploration of structure-activity relationships to enhance therapeutic efficacy
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Investigation of pharmacokinetic properties and drug delivery systems
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Computational studies to predict biological activities and target interactions
Research Gaps and Future Prospects
Several research gaps exist in the current understanding of 2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide and related compounds:
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Detailed mechanistic studies of biological activities at the molecular level
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Comprehensive toxicological evaluations and safety profiles
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Structure optimization for enhanced selectivity and reduced side effects
Future research directions may include:
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Synthesis and biological evaluation of a series of derivatives with systematic structural modifications
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Advanced computational studies to predict pharmacokinetic properties and potential drug-drug interactions
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Investigation of synergistic effects with established therapeutic agents
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Development of targeted drug delivery systems to enhance efficacy and reduce systemic toxicity
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